N,N-dimethyl-3-nitrosoaniline
CAS No.: 1282489-71-7
Cat. No.: VC8227157
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1282489-71-7 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | N,N-dimethyl-3-nitrosoaniline |
| Standard InChI | InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6H,1-2H3 |
| Standard InChI Key | YJUIXDDWSVPJNN-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)N=O |
| Canonical SMILES | CN(C)C1=CC=CC(=C1)N=O |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Structural Data
N,N-Dimethyl-3-nitrosoaniline is defined by the following key identifiers:
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Molecular Formula: C₈H₁₀N₂O
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Molecular Weight: 150.18 g/mol
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IUPAC Name: N,N-Dimethyl-3-nitrosoaniline
The compound’s structure consists of a benzene ring with a dimethylamino group (–N(CH₃)₂) at position 1 and a nitroso group (–NO) at position 3 (meta configuration). Spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR), are critical for confirming its structure. For instance, the nitroso group typically exhibits a characteristic IR absorption band near 1,500 cm⁻¹ due to N=O stretching vibrations .
Comparative Analysis with Para-Nitroso Isomer
The para-nitroso analog (CAS: 138-89-6) serves as a useful reference for understanding the meta isomer’s properties:
The meta isomer’s lower symmetry may influence its reactivity and solubility compared to the para counterpart.
Synthesis and Reaction Pathways
Alternative Routes
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Reduction of Nitro Derivatives: Reduction of N,N-dimethyl-3-nitroaniline (CAS: 619-31-8) using agents like zinc/HCl could theoretically yield the nitroso compound, though this pathway remains speculative without experimental validation .
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Electrochemical Methods: Electrochemical oxidation of N,N-dimethylaniline in the presence of arylsulfinic acids has been reported for para-nitroso derivatives , but applicability to the meta isomer is unconfirmed.
Physicochemical Properties
Spectroscopic Characterization
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